molecular formula C19H28BrNO2 B296013 4-Bromo-2,5-bis(hexyloxy)benzonitrile

4-Bromo-2,5-bis(hexyloxy)benzonitrile

Cat. No.: B296013
M. Wt: 382.3 g/mol
InChI Key: UXNOMDWRRHKAOY-UHFFFAOYSA-N
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Description

4-Bromo-2,5-bis(hexyloxy)benzonitrile is a brominated aromatic compound featuring two hexyloxy groups at the 2- and 5-positions and a nitrile group at the 4-position. This molecule is notable for its utility in polymer chemistry, particularly in nickel-catalyzed polymerization reactions. The hexyloxy substituents enhance solubility in organic solvents, making it suitable for solution-processed materials, while the nitrile group contributes to electronic properties that influence reactivity in cross-coupling reactions . Its structural design enables precise control over polymer molecular weight distributions (PDI) when paired with electron-rich ligands in catalytic systems, as demonstrated in studies by McNeil and colleagues .

Properties

Molecular Formula

C19H28BrNO2

Molecular Weight

382.3 g/mol

IUPAC Name

4-bromo-2,5-dihexoxybenzonitrile

InChI

InChI=1S/C19H28BrNO2/c1-3-5-7-9-11-22-18-14-17(20)19(13-16(18)15-21)23-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3

InChI Key

UXNOMDWRRHKAOY-UHFFFAOYSA-N

SMILES

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br

Canonical SMILES

CCCCCCOC1=CC(=C(C=C1C#N)OCCCCCC)Br

Origin of Product

United States

Comparison with Similar Compounds

Data Tables Summarizing Key Comparisons

Compound Name Substituents Functional Groups Key Reactivity/Applications Reference
This compound Br (C4), hexyloxy (C2/C5) Nitrile, ether Ni-catalyzed polymerization (low PDI)
2-Fluoro-4-(hexyloxy)benzonitrile F (C2), hexyloxy (C4) Nitrile, ether Potential electronic materials
5-Bromo-2-hydroxybenzonitrile Br (C5), OH (C2) Nitrile, hydroxyl Pharmaceutical intermediates
2-Bromo-4,5-bis(phenylmethoxy)benzonitrile Br (C2), BnO (C4/C5) Nitrile, ether Structural analog (hazardous)
1,4-Dibromo-2,5-bis(hexyloxy)benzene Br (C1/C4), hexyloxy (C2/C5) Ether Suzuki coupling precursor
4-Bromo-2,5-bis(hexyloxy)benzaldehyde Br (C4), hexyloxy (C2/C5) Aldehyde, ether Organic synthesis intermediate

Research Findings and Implications

  • Ligand Effects in Polymerization: Electron-rich ligands (e.g., bis(dialkylphosphino)ethane) accelerate reductive elimination in Ni-catalyzed polymerization of this compound, yielding polymers with PDIs <1.5. This contrasts with sterically hindered ligands, which increase PDI due to competing chain-transfer pathways .
  • Synthetic Versatility : The nitrile group in the target compound enhances catalytic stability compared to aldehyde or hydroxyl analogues, enabling precise control in conjugated polymer synthesis .
  • Safety and Handling : Structural analogues with benzyloxy groups (e.g., 2-bromo-4,5-bis(phenylmethoxy)benzonitrile) require stringent safety protocols due to respiratory hazards, a consideration less critical for hexyloxy-substituted derivatives .

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